molecular formula C14H14BrNO3 B268251 5-bromo-N-(2-isopropoxyphenyl)-2-furamide

5-bromo-N-(2-isopropoxyphenyl)-2-furamide

Cat. No. B268251
M. Wt: 324.17 g/mol
InChI Key: AWRHRCVRGUZFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-isopropoxyphenyl)-2-furamide is a chemical compound that belongs to the furan class of molecules. It is commonly referred to as BRD-7552 and has been widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-isopropoxyphenyl)-2-furamide involves the binding of the compound to the bromodomain of BRD4. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones. The interaction between the bromodomain of BRD4 and acetylated histones is crucial for the recruitment of transcriptional machinery to the promoter regions of target genes. The inhibition of BRD4 by 5-bromo-N-(2-isopropoxyphenyl)-2-furamide disrupts this interaction, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-N-(2-isopropoxyphenyl)-2-furamide has been shown to have potent anti-tumor activity in various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells by downregulating the expression of oncogenes such as c-Myc and Bcl-2. Additionally, 5-bromo-N-(2-isopropoxyphenyl)-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-N-(2-isopropoxyphenyl)-2-furamide is its selectivity for BRD4. The compound does not inhibit other bromodomain-containing proteins, which reduces the potential for off-target effects. Additionally, 5-bromo-N-(2-isopropoxyphenyl)-2-furamide has good solubility in aqueous solutions, which makes it suitable for in vitro and in vivo experiments.
However, one of the limitations of 5-bromo-N-(2-isopropoxyphenyl)-2-furamide is its relatively low potency compared to other BRD4 inhibitors. The compound has an IC50 value of around 1 μM, which is higher than other BRD4 inhibitors such as JQ1 and I-BET151. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for the research on 5-bromo-N-(2-isopropoxyphenyl)-2-furamide. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. The combination of 5-bromo-N-(2-isopropoxyphenyl)-2-furamide with other BRD4 inhibitors or chemotherapy drugs may enhance its anti-tumor activity and reduce the potential for drug resistance.
Another future direction is to investigate the role of BRD4 in other diseases such as inflammation and cardiovascular diseases. The inhibition of BRD4 by 5-bromo-N-(2-isopropoxyphenyl)-2-furamide has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in diseases such as rheumatoid arthritis and atherosclerosis.
Conclusion:
In conclusion, 5-bromo-N-(2-isopropoxyphenyl)-2-furamide is a potent and selective inhibitor of the bromodomain-containing protein BRD4. It has been extensively used in scientific research as a tool compound to investigate the role of bromodomains in epigenetic regulation. The compound has potent anti-tumor activity and anti-inflammatory effects, which make it a promising candidate for the development of new anti-cancer and anti-inflammatory drugs. However, its relatively low potency compared to other BRD4 inhibitors may limit its usefulness in certain experiments. Further research is needed to explore its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(2-isopropoxyphenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-isopropoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to produce the final product. The purity and yield of the compound can be improved by recrystallization.

Scientific Research Applications

5-bromo-N-(2-isopropoxyphenyl)-2-furamide has been extensively used in scientific research as a tool compound to investigate the role of bromodomains in epigenetic regulation. It is a potent and selective inhibitor of the bromodomain-containing protein BRD4, which plays a crucial role in the regulation of gene expression. BRD4 is involved in various cellular processes such as cell cycle progression, differentiation, and apoptosis. The inhibition of BRD4 by 5-bromo-N-(2-isopropoxyphenyl)-2-furamide has been shown to have anti-tumor activity in various cancer cell lines.

properties

Product Name

5-bromo-N-(2-isopropoxyphenyl)-2-furamide

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

5-bromo-N-(2-propan-2-yloxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H14BrNO3/c1-9(2)18-11-6-4-3-5-10(11)16-14(17)12-7-8-13(15)19-12/h3-9H,1-2H3,(H,16,17)

InChI Key

AWRHRCVRGUZFCP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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